molecular formula C10H19N B1464682 N-(cyclopentylmethyl)cyclobutanamine CAS No. 1250518-64-9

N-(cyclopentylmethyl)cyclobutanamine

Cat. No.: B1464682
CAS No.: 1250518-64-9
M. Wt: 153.26 g/mol
InChI Key: FKQZTBAACRUZLF-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)cyclobutanamine is a secondary amine featuring a cyclobutanamine core (C₄H₈NH₂) substituted with a cyclopentylmethyl group (–CH₂C₅H₉). Its molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol.

Properties

CAS No.

1250518-64-9

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-(cyclopentylmethyl)cyclobutanamine

InChI

InChI=1S/C10H19N/c1-2-5-9(4-1)8-11-10-6-3-7-10/h9-11H,1-8H2

InChI Key

FKQZTBAACRUZLF-UHFFFAOYSA-N

SMILES

C1CCC(C1)CNC2CCC2

Canonical SMILES

C1CCC(C1)CNC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights structural differences and molecular properties between N-(cyclopentylmethyl)cyclobutanamine and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopentylmethyl C₁₀H₁₉N 153.27 Aliphatic, lipophilic substituent
N-Benzylcyclobutanamine (9k) Benzyl (–CH₂C₆H₅) C₁₁H₁₅N 161.25 Aromatic π-system, higher polarity
N-(4-Methoxybenzyl)cyclobutanamine (9l) 4-Methoxybenzyl C₁₂H₁₇NO 191.27 Electron-rich aromatic group
N-Methylcyclobutanamine Methyl (–CH₃) C₅H₁₁N 85.15 Minimal steric hindrance, simple substituent
N-(Prop-2-yn-1-yl)cyclobutanamine Propargyl (–CH₂C≡CH) C₇H₁₁N 109.17 Triple bond, reactive alkyne group
1-(Aminomethyl)cyclobutanamine Aminomethyl (–CH₂NH₂) C₅H₁₂N₂ 100.16 Bifunctional (amine + cyclobutane)

Key Observations :

  • Lipophilicity : The cyclopentylmethyl group in the target compound increases lipophilicity compared to aromatic (e.g., benzyl) or polar (e.g., methoxybenzyl) substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • Reactivity : Unlike propargyl-substituted analogs , the cyclopentylmethyl group is chemically inert under standard conditions, reducing undesired side reactions.

Spectroscopic and Analytical Data

While direct data for this compound are unavailable, comparisons to analogs provide insights:

  • ¹H NMR : Expected signals for cyclopentyl protons (δ ~1.5–2.5 ppm, multiplet) and cyclobutane protons (δ ~2.0–2.8 ppm, multiplet). Absence of aromatic protons distinguishes it from benzyl derivatives (e.g., δ ~6.8–7.4 ppm in 9k ).
  • HRMS : Predicted [M+H]⁺ ion at m/z 154.1590 (calculated for C₁₀H₁₉N). This contrasts with higher masses for derivatives like 9q (261.1967 ) or lower masses for N-methyl analogs (85.0891 ).

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